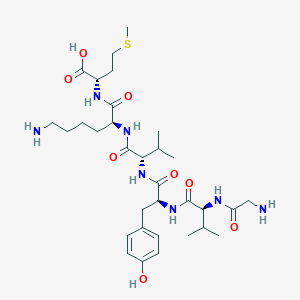![molecular formula C24H9BF18 B12567349 Tris[3,5-bis(trifluoromethyl)phenyl]borane CAS No. 169116-84-1](/img/structure/B12567349.png)
Tris[3,5-bis(trifluoromethyl)phenyl]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[3,5-bis(trifluoromethyl)phenyl]borane is a chemical compound with the molecular formula C24H9BF18. It is known for its strong Lewis acidity and is often used in frustrated Lewis pair chemistry. This compound is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a boron atom, making it highly electron-deficient and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris[3,5-bis(trifluoromethyl)phenyl]borane can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with boron trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The phenyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phenyl groups under mild conditions.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Tris[3,5-bis(trifluoromethyl)phenyl]borane has several scientific research applications:
Biology: The compound’s strong Lewis acidity makes it useful in studying enzyme mimetics and catalytic processes.
Industry: Used as a catalyst in polymerization reactions and in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of tris[3,5-bis(trifluoromethyl)phenyl]borane involves its strong Lewis acidity, which allows it to accept electron pairs from Lewis bases. This interaction can lead to the activation of small molecules, facilitating various chemical transformations. The compound’s electron-deficient boron center is the primary site for these interactions, making it highly reactive and versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Another strong Lewis acid with similar applications in frustrated Lewis pair chemistry.
Tris(2,4,6-trifluorophenyl)borane: A compound with similar electronic properties but different steric effects due to the position of the fluorine atoms.
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]borane is unique due to the presence of trifluoromethyl groups at the 3 and 5 positions of the phenyl rings, which enhance its electron-withdrawing capability and Lewis acidity. This makes it more effective in certain catalytic applications compared to other similar compounds .
Properties
CAS No. |
169116-84-1 |
|---|---|
Molecular Formula |
C24H9BF18 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
tris[3,5-bis(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C24H9BF18/c26-19(27,28)10-1-11(20(29,30)31)5-16(4-10)25(17-6-12(21(32,33)34)2-13(7-17)22(35,36)37)18-8-14(23(38,39)40)3-15(9-18)24(41,42)43/h1-9H |
InChI Key |
BPKXQSLAVGBZEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


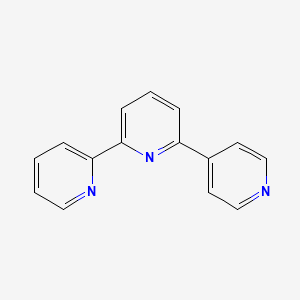

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)
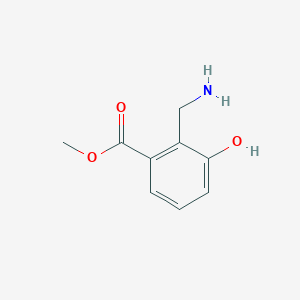
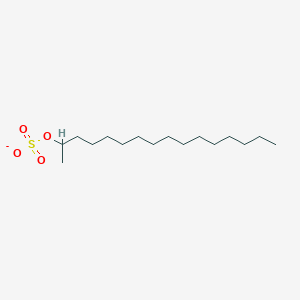
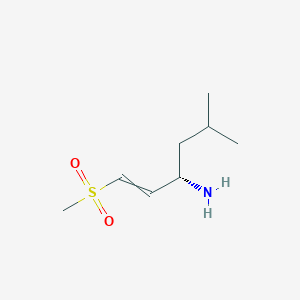
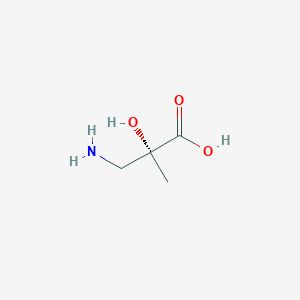
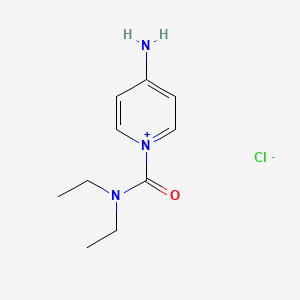

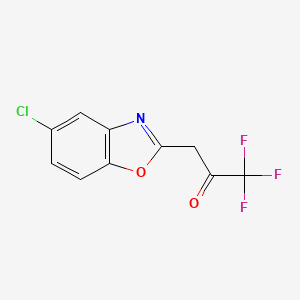

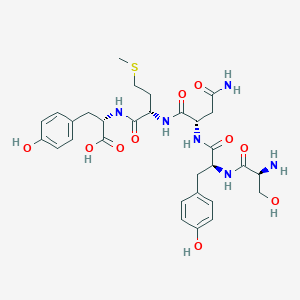
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
